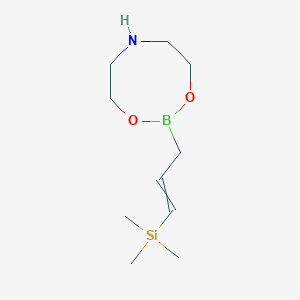
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is a compound that features a unique combination of boron, oxygen, nitrogen, and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane typically involves the reaction of boronic acids with dialkanolamines. The process can be summarized as follows:
Reaction of Boronic Acids with Dialkanolamines: This step involves the formation of the dioxazaborocane ring by reacting boronic acids with dialkanolamines under controlled conditions.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced through a series of reactions involving alkenylation agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the silicon atom, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction may produce borohydrides.
Wissenschaftliche Forschungsanwendungen
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane involves its ability to interact with various molecular targets through its boron, oxygen, nitrogen, and silicon atoms. The compound can form coordination complexes with metal ions, participate in hydrogen bonding, and undergo nucleophilic and electrophilic reactions. These interactions enable the compound to exert its effects in different chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohexan-1-one
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohex-2-en-1-one
Uniqueness
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is unique due to the presence of the prop-1-enyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other dioxazaborocane derivatives. These functional groups enhance its versatility in synthetic applications and its potential as a precursor for more complex molecules.
Eigenschaften
Molekularformel |
C10H22BNO2Si |
|---|---|
Molekulargewicht |
227.19 g/mol |
IUPAC-Name |
3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3 |
InChI-Schlüssel |
OIZDHLXQPPZNRT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCNCCO1)CC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


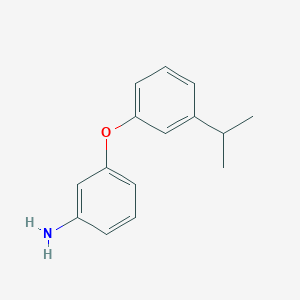
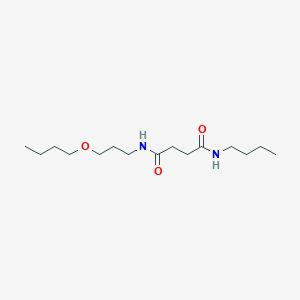
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
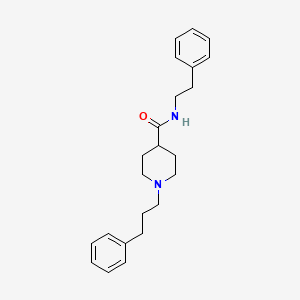
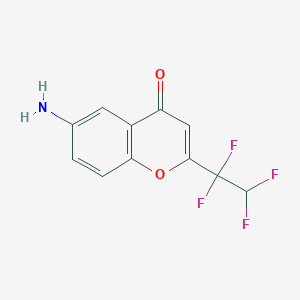
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
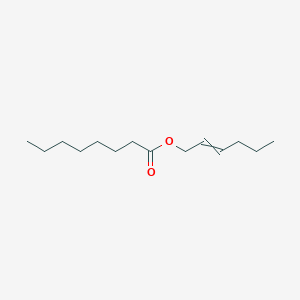
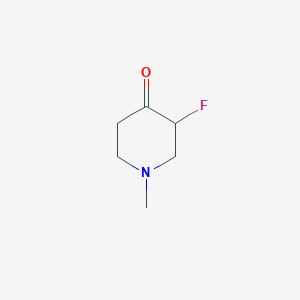
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
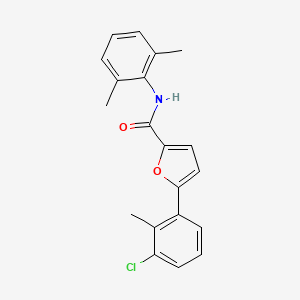
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)

